molecular formula C8H5BrN2O2 B1525297 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1190319-37-9

4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No. B1525297
M. Wt: 241.04 g/mol
InChI Key: WAMHBVSIFGETND-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1190319-37-9 . It has a molecular weight of 241.04 . The IUPAC name for this compound is 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is 1S/C8H5BrN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 241.04 . The storage temperature for this compound is normal room temperature .

Scientific Research Applications

Antibacterial Activity

A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are structurally related to 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. One of these compounds demonstrated notable antibacterial activity in vitro, highlighting the potential of these compounds in antibacterial research (Toja et al., 1986).

Analytical Chemistry Applications

Elfakir et al. (1998) explored the use of various carboxylic acids, including pyridine derivatives, as electronic competitors to optimize the separation of common anions. This study implies that compounds like 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid could be used in chromatographic techniques in analytical chemistry (Elfakir et al., 1998).

Chemical Synthesis

The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, involves steps similar to the synthesis of related compounds like 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This highlights its potential use in synthesizing new chemical entities (Niu Wen-bo, 2011).

Molecular Recognition

Research by Verdejo et al. (2009) on water-soluble calix[4]pyrrole receptors, which can effectively bind aromatic N-oxides, implies that structurally similar compounds, like 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, may be useful in molecular recognition studies (Verdejo et al., 2009).

Organic Chemistry

In a study by Kang et al. (2015), cyclic amines, including pyrrole derivatives, underwent redox-annulations with α,β-unsaturated carbonyl compounds, indicating potential applications of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in organic synthesis (Kang et al., 2015).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMHBVSIFGETND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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